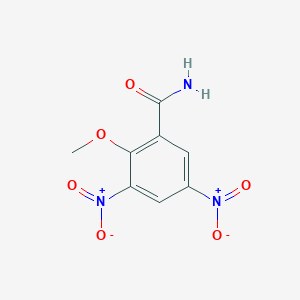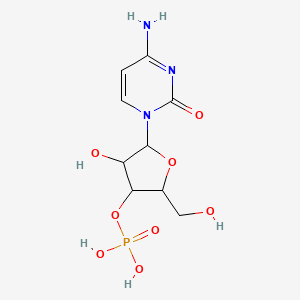![molecular formula C19H20N4O5S B11994431 4-Amino-N'-[(4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinyl)carbonyl]benzenesulfonohydrazide](/img/structure/B11994431.png)
4-Amino-N'-[(4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinyl)carbonyl]benzenesulfonohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-N’-[(4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinyl)carbonyl]benzenesulfonohydrazide is a complex organic compound with significant potential in various scientific fields. Its structure includes a quinoline core, a sulfonohydrazide group, and an amino group, making it a versatile molecule for chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N’-[(4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinyl)carbonyl]benzenesulfonohydrazide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Propyl Group: The propyl group is introduced via alkylation, using propyl halides under basic conditions.
Attachment of the Sulfonohydrazide Group:
Final Coupling: The final product is obtained by coupling the intermediate with 4-aminobenzoic acid under appropriate conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize production efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and amino groups, forming quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted sulfonohydrazides.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, the compound’s ability to interact with various biomolecules makes it useful for studying enzyme inhibition and protein binding. It can serve as a probe to investigate biological pathways and mechanisms.
Medicine
Medically, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. Its unique structure allows for the design of drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
作用机制
The mechanism of action of 4-Amino-N’-[(4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinyl)carbonyl]benzenesulfonohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, affecting transcription and replication processes. The sulfonohydrazide group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity.
相似化合物的比较
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share the quinoline core and exhibit similar biological activities.
Sulfonohydrazides: Compounds with sulfonohydrazide groups are known for their reactivity and potential therapeutic applications.
Aminobenzoic Acid Derivatives: These compounds are widely used in pharmaceuticals and exhibit diverse biological activities.
Uniqueness
4-Amino-N’-[(4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinyl)carbonyl]benzenesulfonohydrazide is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and biological interactions. Its structure provides a versatile platform for the development of new compounds with tailored properties for specific applications.
属性
分子式 |
C19H20N4O5S |
|---|---|
分子量 |
416.5 g/mol |
IUPAC 名称 |
N'-(4-aminophenyl)sulfonyl-4-hydroxy-2-oxo-1-propylquinoline-3-carbohydrazide |
InChI |
InChI=1S/C19H20N4O5S/c1-2-11-23-15-6-4-3-5-14(15)17(24)16(19(23)26)18(25)21-22-29(27,28)13-9-7-12(20)8-10-13/h3-10,22,24H,2,11,20H2,1H3,(H,21,25) |
InChI 键 |
SVRKARNQFIMWRV-UHFFFAOYSA-N |
规范 SMILES |
CCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NNS(=O)(=O)C3=CC=C(C=C3)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(5-Bromo-2-methoxy-benzylidene)-amino]-5-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B11994353.png)
![4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11994360.png)
![8-{[(2E)-3-chlorobut-2-en-1-yl]sulfanyl}-3-methyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11994376.png)


![N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B11994394.png)
![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11994398.png)

![3,4,5-trimethoxy-N-[2,2,2-trichloro-1-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)ethyl]benzamide](/img/structure/B11994407.png)

![3-[Hydroxy(morpholin-4-ylmethyl)phosphoryl]propanoic acid](/img/structure/B11994434.png)
![3,4-dichloro-N-{4-[(E)-phenyldiazenyl]phenyl}-1-benzothiophene-2-carboxamide](/img/structure/B11994442.png)
![Ethyl 1-(2-naphthoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate](/img/structure/B11994448.png)
